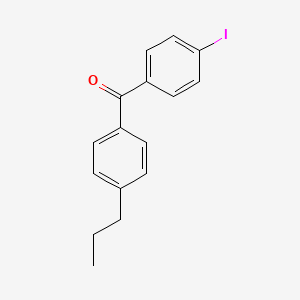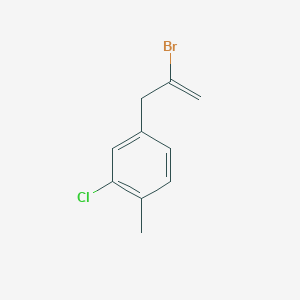
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene, also known as 2-chloro-3-(3-chloro-4-methylphenyl)prop-1-ene, is an organic compound that is used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. This compound is also known as 2-chloro-3-(3-chloro-4-methylphenyl)prop-1-ene, and it is a colorless liquid at room temperature. It has a molecular weight of 172.6 g/mol. This compound is commonly used as a starting material in the synthesis of organic compounds due to its high reactivity and low cost.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. This compound is also used to produce a variety of intermediates for the synthesis of other compounds. For example, 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene(3-chloro-4-methylphenyl)-1-propene can be used to produce a variety of heterocyclic compounds, such as imidazoles and pyridines. In addition, this compound can be used to synthesize a variety of heterocyclic amines, such as piperazines and oxazoles.
Wirkmechanismus
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a highly reactive compound and can easily react with other organic compounds. The most common reaction is the nucleophilic addition reaction, which occurs when the compound reacts with a nucleophile, such as an amine or a carboxylic acid. This reaction results in the formation of a new bond between the nucleophile and the 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene(3-chloro-4-methylphenyl)-1-propene molecule.
Biochemical and Physiological Effects
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is not known to have any direct biochemical or physiological effects. However, it can be used as a starting material in the synthesis of other compounds, which may have biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is a highly reactive compound and can easily react with other organic compounds. This makes it an ideal starting material for the synthesis of a variety of organic compounds. However, it is also a volatile compound and can easily evaporate, making it difficult to handle in the laboratory.
Zukünftige Richtungen
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene can be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other compounds, such as heterocyclic compounds, heterocyclic amines, and polymers. In the future, this compound may be used in the development of more efficient and cost-effective methods for the synthesis of organic compounds. Additionally, this compound may be used in the development of new drugs and agrochemicals. Furthermore, this compound may be used in the synthesis of new materials, such as polymers, for a variety of applications.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYVPZEPMEVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



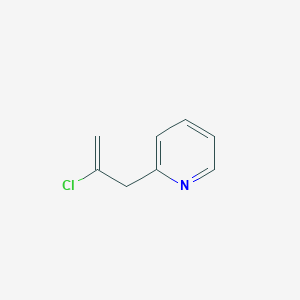
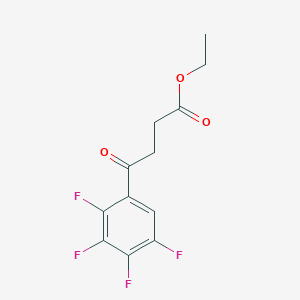
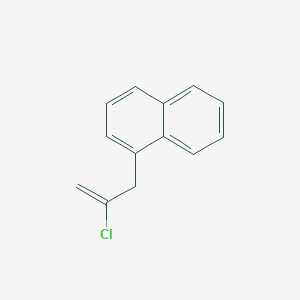
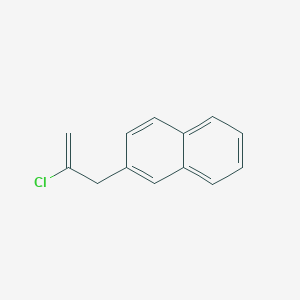
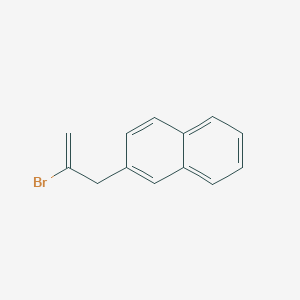

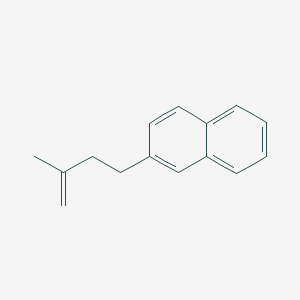
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)


